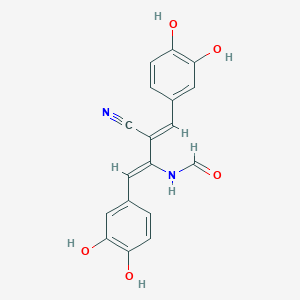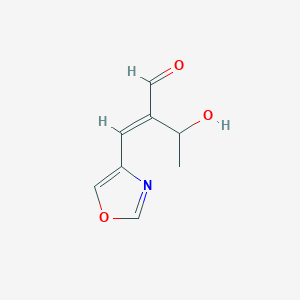
Melanoxazal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanoxazal is a natural product found in Trichoderma and Plectris with data available.
Aplicaciones Científicas De Investigación
Melanin Biosynthesis Inhibition : Melanoxazal was discovered as a new melanin biosynthesis inhibitor from the fermentation broth of Trichoderma sp. It exhibits a novel oxazole-containing structure and has shown to inhibit melanin formation in the larval haemolymph of the silkworm, Bombyx mori, and has a strong inhibitory activity against mushroom tyrosinase (Takahashi et al., 1996).
Chemical Structure and Synthesis : The absolute configurations of Melanoxadin, MR-93A, Melanoxazal, and MR-93B were synthesized, providing a clearer understanding of the chemical structure and potential for the creation of related compounds (He et al., 2015).
Use in Treatment of Hyperpigmentation : In the context of hyperpigmentation treatment, traditional Chinese medicine extracts were screened for their efficacy, which relates to the broader study of melanin synthesis inhibition where compounds like Melanoxazal play a key role (Lam et al., 2010).
Biomedical and Technological Applications : The study of melanins and melanogenesis, where Melanoxazal is involved, has shown growing interest for various biomedical and technological applications, including in materials science, drug delivery systems, and environmental remediation devices (d’Ischia et al., 2015).
Antitumoral Therapy in Melanoma : The use of Melanoxazal in the context of melanoma treatment is part of a broader set of strategies employing various compounds for targeted drug delivery and therapy, reflecting its potential role in antitumor strategies (Rigon et al., 2015).
Propiedades
Nombre del producto |
Melanoxazal |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
(2E)-3-hydroxy-2-(1,3-oxazol-4-ylmethylidene)butanal |
InChI |
InChI=1S/C8H9NO3/c1-6(11)7(3-10)2-8-4-12-5-9-8/h2-6,11H,1H3/b7-2- |
Clave InChI |
BZXLEEHULFONSG-UQCOIBPSSA-N |
SMILES isomérico |
CC(/C(=C\C1=COC=N1)/C=O)O |
SMILES canónico |
CC(C(=CC1=COC=N1)C=O)O |
Sinónimos |
(E)-4-(2'-formyl-3'-hydroxybuten-1'-yl)oxazole melanoxazal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)
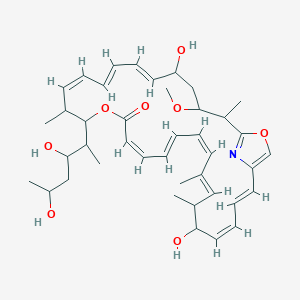
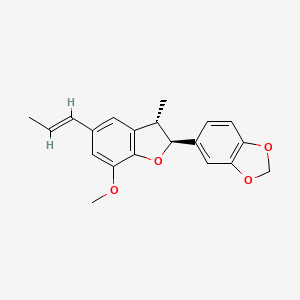
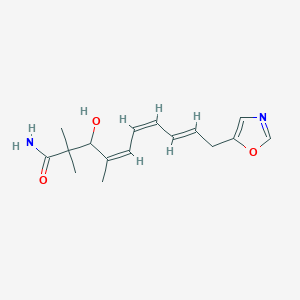
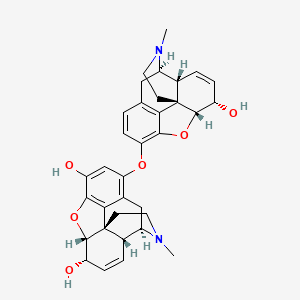
![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)

![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)
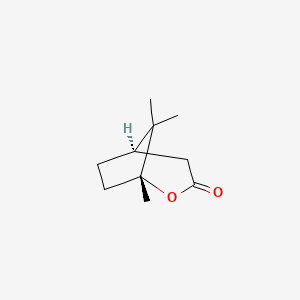
![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)
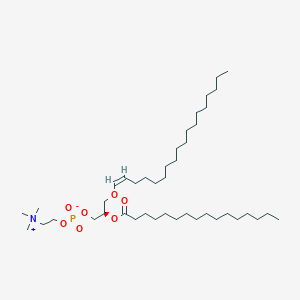
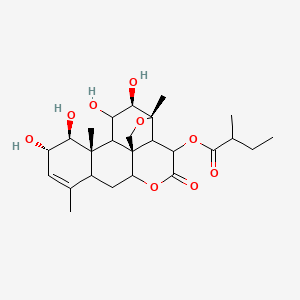
![1-Benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B1254555.png)
